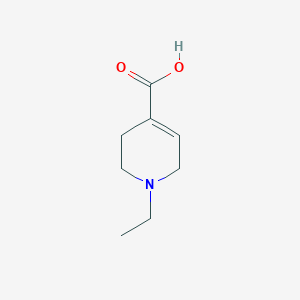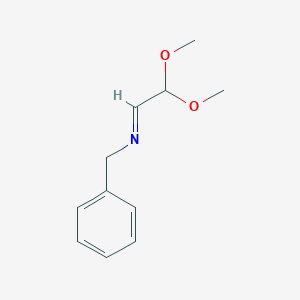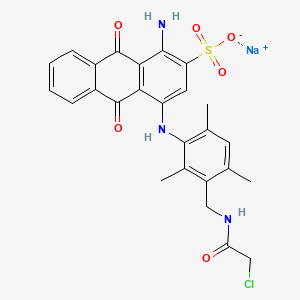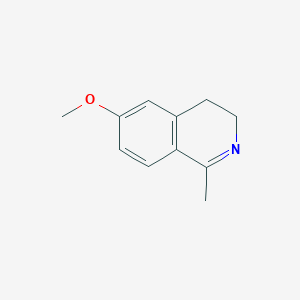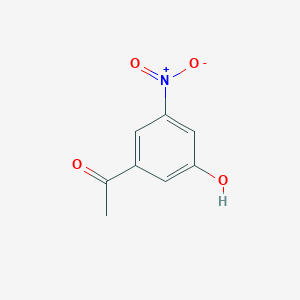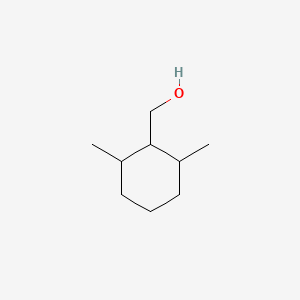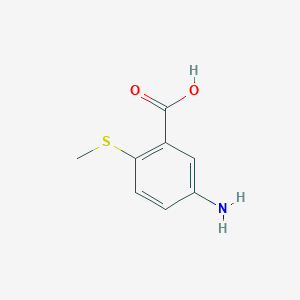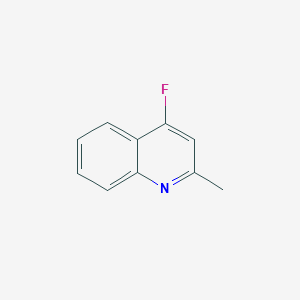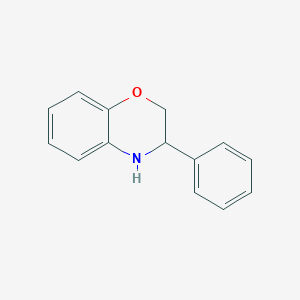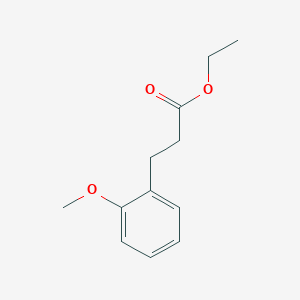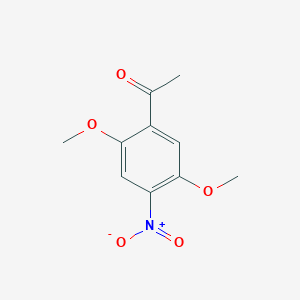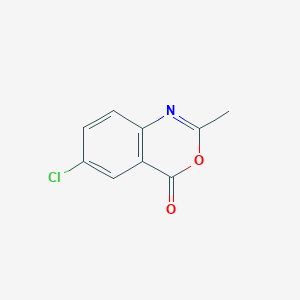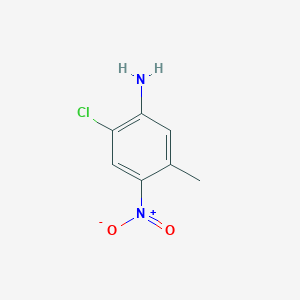
2-Chloro-5-methyl-4-nitroaniline
Vue d'ensemble
Description
2-Chloro-5-methyl-4-nitroaniline is a chemical compound with the following structural formula: !2-Chloro-5-methyl-4-nitroaniline. It belongs to the class of aromatic amines and contains chlorine, methyl, and nitro functional groups. The compound is synthesized for various applications, including pharmaceuticals, dyes, and agrochemicals.
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-4-nitroaniline involves several methods, such as diazotization and coupling reactions. One common approach is the diazotization of 2-chloro-5-methyl-aniline followed by coupling with a nitroaromatic compound. The reaction conditions, reagents, and yields vary depending on the specific synthetic route.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methyl-4-nitroaniline consists of an aromatic ring with substituents. The chlorine atom is attached to the second carbon, the methyl group to the fifth carbon, and the nitro group to the fourth carbon. The compound exhibits resonance effects due to the electron-withdrawing nature of the nitro group.
Chemical Reactions Analysis
- Nitration : 2-Chloro-5-methyl-4-nitroaniline can undergo nitration reactions, where the nitro group is further substituted or reduced.
- Reduction : Reduction of the nitro group yields 2-Chloro-5-methyl-4-aminophenol.
- Coupling Reactions : The compound participates in coupling reactions to form azo dyes.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 100–102°C.
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.
- Color : Typically yellow to orange.
- Odor : Odorless.
- Stability : Sensitive to light and heat.
Applications De Recherche Scientifique
Environmental Impact and Degradation
2-Chloro-5-methyl-4-nitroaniline, a nitroaromatic compound, is extensively used in industrial and agricultural sectors, posing significant environmental challenges. Studies have shown that certain microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9 can degrade this compound anaerobically, utilizing it as their sole carbon and nitrogen sources. These strains, isolated from contaminated sediments, exhibit increased degradation efficiency when combined, due to cross-feeding and cooperative interactions. This finding provides insights into the complex network of degradation pathways for 2-chloro-5-methyl-4-nitroaniline, with potential applications in bioremediation technologies (Duc, 2019).
Solubility and Thermodynamics
The solubility of 2-chloro-5-methyl-4-nitroaniline in various solvents is an essential aspect of its application in scientific research. It was found that its solubility increases with temperature and varies significantly across different solvents. The solubility pattern in these solvents is critical for the substance's preparation and purification. This solubility data was accurately correlated using the modified Apelblat equation, λh equation, Wilson model, and NRTL model, providing valuable information for the substance's practical applications (Xu & Wang, 2019).
Metabolic Pathways
Investigating the metabolism of nitroaniline derivatives, including 2-chloro-5-methyl-4-nitroaniline, reveals their transformation in biological systems, which is vital for understanding their environmental impact and potential therapeutic applications. The metabolic pathways often involve the conversion of the nitro group into other functional groups, significantly altering the compound's properties (Maté, Ryan, & Wright, 1967).
Structural Analysis
The study of crystal structures of nitroaniline salts, including those related to 2-chloro-5-methyl-4-nitroaniline, provides insights into their molecular arrangements and interactions. Such analyses are crucial for understanding their chemical properties and potential applications in material science and molecular engineering (Medviediev & Daszkiewicz, 2021).
Safety And Hazards
- Toxicity : 2-Chloro-5-methyl-4-nitroaniline is toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Orientations Futures
Research on 2-Chloro-5-methyl-4-nitroaniline should focus on:
- Developing greener synthetic routes.
- Investigating its biological activity.
- Exploring novel applications in materials science.
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGIZWVZLGVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601760 | |
| Record name | 2-Chloro-5-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-4-nitroaniline | |
CAS RN |
70902-72-6 | |
| Record name | 2-Chloro-5-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



